molecular formula C14H19NO3S3 B2703860 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide CAS No. 2034330-01-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2703860
CAS No.: 2034330-01-1
M. Wt: 345.49
InChI Key: FHMVDEJZTHKCOF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide is a complex organic compound characterized by the presence of thiophene rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the cannabinoid CB1 receptor, which is involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of both thiophene rings and sulfonamide groups

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S3/c1-11-2-3-14(20-11)21(17,18)15-7-4-12(5-8-16)13-6-9-19-10-13/h2-3,6,9-10,12,15-16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVDEJZTHKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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